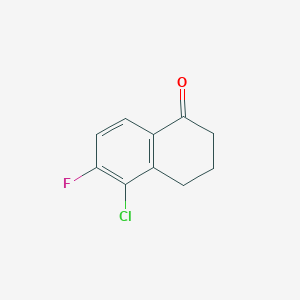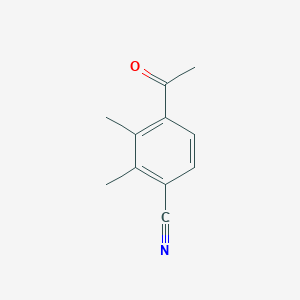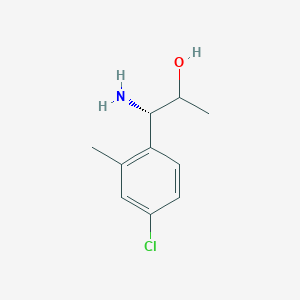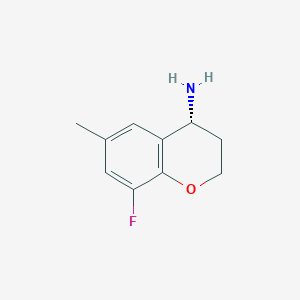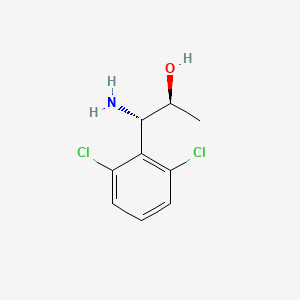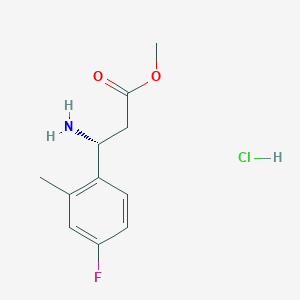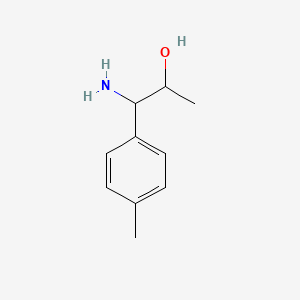
1-Amino-1-(4-methylphenyl)propan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-1-(4-methylphenyl)propan-2-OL is an organic compound with the molecular formula C10H15NO It is an amino alcohol, characterized by the presence of both an amino group (-NH2) and a hydroxyl group (-OH) attached to a propyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Amino-1-(4-methylphenyl)propan-2-OL can be synthesized through several methods. One common method involves the addition of aqueous ammonia to propylene oxide, resulting in the formation of the amino alcohol . Another method includes the reaction of 1-(4-methylphenyl)propan-2-one with ammonia and hydrogen in the presence of a catalyst .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactions under controlled conditions. The use of continuous flow reactors and optimized reaction parameters ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Amino-1-(4-methylphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(4-methylphenyl)propan-2-one.
Reduction: Formation of 1-amino-1-(4-methylphenyl)propan-2-amine.
Substitution: Formation of 1-chloro-1-(4-methylphenyl)propan-2-ol or 1-bromo-1-(4-methylphenyl)propan-2-ol.
Wissenschaftliche Forschungsanwendungen
1-Amino-1-(4-methylphenyl)propan-2-OL is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of pharmaceutical compounds and other organic molecules.
Biology: Studying the effects of amino alcohols on biological systems and their potential therapeutic applications.
Medicine: Investigating its potential as a drug candidate for treating various medical conditions.
Industry: Used in the production of surfactants, emulsifiers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Amino-1-(4-methylphenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
1-Amino-1-(4-methylphenyl)propan-2-OL can be compared with other similar compounds, such as:
1-Amino-2-propanol: Another amino alcohol with a similar structure but different functional groups.
1-Amino-1-phenylpropan-2-OL: Similar structure but without the methyl group on the phenyl ring.
1-Amino-1-(4-chlorophenyl)propan-2-OL: Similar structure but with a chlorine atom instead of a methyl group on the phenyl ring.
Eigenschaften
Molekularformel |
C10H15NO |
|---|---|
Molekulargewicht |
165.23 g/mol |
IUPAC-Name |
1-amino-1-(4-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H15NO/c1-7-3-5-9(6-4-7)10(11)8(2)12/h3-6,8,10,12H,11H2,1-2H3 |
InChI-Schlüssel |
HZSTYYBSLOXCOR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C(C)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,2S)-1-Amino-1-[4-(propan-2-YL)phenyl]propan-2-OL](/img/structure/B15237252.png)
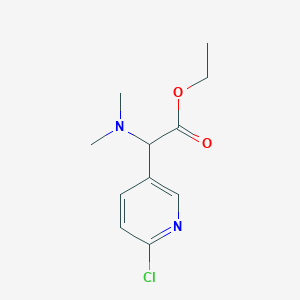
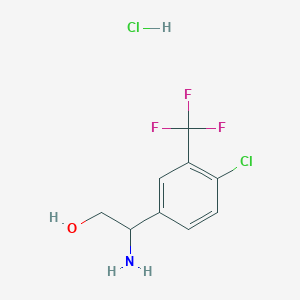

![(3Z)-3-[(dimethylamino)methylidene]-1,3-dihydro-2-benzofuran-1-one](/img/structure/B15237272.png)
